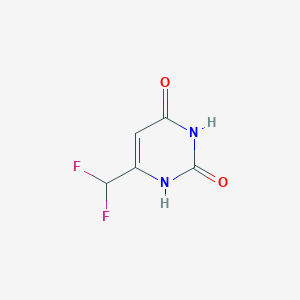

6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

Pyrimidine-2,4(1H,3H)-dione is a type of organic compound known as a pyrimidinedione, which is a pyrimidine with two ketone groups located at positions 2 and 4 . It’s a part of a larger class of compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .

Synthesis Analysis

While specific synthesis methods for “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” are not available, there are general methods for synthesizing similar compounds. For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized by ball-milling without any catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. The molecular formula of pyrimidine-2,4(1H,3H)-dione is C4H4N2O3 .Chemical Reactions Analysis

The chemical reactions involving pyrimidine-2,4(1H,3H)-dione derivatives can vary widely depending on the specific substituents present in the molecule. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as melting point determination, solubility testing, etc. The molar mass of pyrimidine-2,4(1H,3H)-dione is 128.087 .Aplicaciones Científicas De Investigación

Herbicidal Activities

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and shown to exhibit significant herbicidal activities. For example, certain derivatives demonstrated a 98% herbicidal activity against Brassica napus at specific concentrations (Yang Huazheng, 2013).

Synthesis and Structural Analysis

Research has focused on synthesizing various heterocycle derivatives of pyrimidine-2,4(1H,3H)-dione, including comprehensive structural, spectral, and computational analysis. This includes exploring the electronic structures, vibrational frequencies, and molecular electrostatic potential to understand their reactivity and potential applications (Abida Ashraf et al., 2019).

Crystal Structure

The crystal structure of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate has been studied, revealing intermolecular hydrogen bonds forming a ring dimer structure. This structural insight can aid in understanding its chemical behavior and potential for further applications (Gong-Chun Li et al., 2010).

Transformation into Pyrimido[4,5-d]pyrimidones

Research into transforming enaminouracil into substituted pyrimido[4,5-d]pyrimidones has been conducted, showing potential pathways for synthesizing novel compounds with this core structure (W. Hamama et al., 2012).

Antibacterial and Antifungal Activities

Bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds in this series have shown promising antimicrobial activity (A. Aksinenko et al., 2016).

Mecanismo De Acción

Mode of Action

It can be inferred from related compounds that it may inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.

Biochemical Pathways

Based on its potential mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .

Result of Action

Based on its potential mode of action, it can be inferred that it disrupts the energy production in the cells, leading to their death .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGVZFBXORDQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

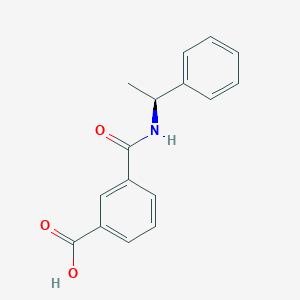

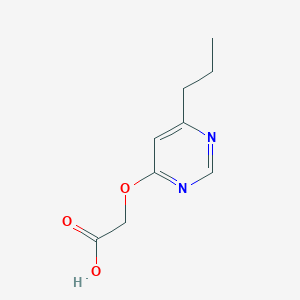

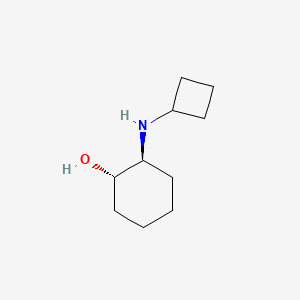

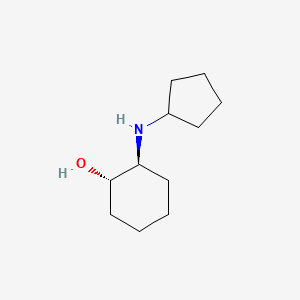

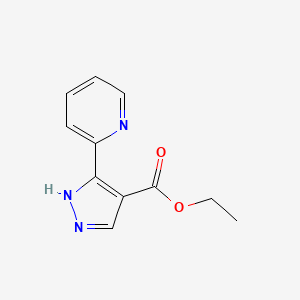

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/no-structure.png)

![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)

amine](/img/structure/B1474204.png)